molecular formula C24H15N3O6 B036889 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine CAS No. 61414-16-2

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine

Cat. No. B036889
CAS RN: 61414-16-2
M. Wt: 441.4 g/mol
InChI Key: MSFXUHUYNSYIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives, including 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine, involves reactions with electrophilic and nucleophilic reagents. The process is notable for its unique features and significance in various fields, including medicinal and biological applications (Abdel-Rahman et al., 2015).

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by interactions like hydrogen bonding and pi-pi stacking. The crystalline structure is a key aspect, influencing the physical and chemical properties of these compounds (Hwang et al., 2006).

Chemical Reactions and Properties

Triazine derivatives can undergo various chemical reactions, including chlorination and oxidation, under mild conditions. These reactions are facilitated by the unique structural features of triazine compounds, making them versatile in chemical synthesis (Thorat et al., 2013).

Physical Properties Analysis

The physical properties of triazine derivatives, like 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine, are influenced by their molecular structure. Factors like crystal packing, intermolecular interactions, and the presence of functional groups play a significant role in determining these properties (Keßenich et al., 1998).

Chemical Properties Analysis

The chemical properties of triazine derivatives are defined by their reactivity and stability under various conditions. These properties are crucial for their applications in different chemical processes and products (Lee & Yamamoto, 2001).

Scientific Research Applications

Magnetic Behavior and Complex Synthesis

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine derivatives are employed in synthesizing dendrimeric melamine cored complexes, which display unique magnetic behaviors. These complexes, involving Schiff bases and metal ions like Fe(III) and Cr(III), exhibit interesting thermal and magnetic properties, contributing valuable insights into coordination chemistry and magnetic material development (Uysal & Koç, 2010).

Chlorination and Oxidation Applications

Triazine derivatives have demonstrated efficacy in chlorination and oxidation reactions. They function as recyclable hypervalent iodine(III) reagents, providing an environmentally friendly approach to various chemical transformations. This application is significant in developing sustainable and efficient chemical processes (Thorat, Bhong, & Karade, 2013).

Pharmaceutical and Agrochemical Applications

1,3,5-Triazine derivatives, including 2,4,6-trisubstituted variants, play a crucial role in pharmaceuticals and agrochemicals. Their structural symmetry and ease of functionalization make them ideal scaffolds for developing diverse molecular libraries, leading to potent and selective probes for various biological targets (Banerjee, Brown, & Weerapana, 2013).

Supramolecular Chemistry

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine and related ligands are used in constructing supramolecular structures like coordination polymers. Their ability to form multi-dimensional networks, influenced by metal ions, offers insight into ligand flexibility and supramolecular interactions in polymer design (Sensharma, Wix, Kathalikkattil, & Schmitt, 2018).

Electrochromic and Electronic Applications

Triazine derivatives are studied for their electrochromic behavior, with potential applications in developing materials for electronic devices like organic light-emitting diodes (OLEDs) and other electronic components. Their unique electronic properties, such as electron transport capabilities, contribute significantly to advancements in material science (Data et al., 2016).

Safety And Hazards

The safety information available indicates that 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .

Future Directions

The future directions of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine research could involve its use in the synthesis of new metal-organic frameworks (MOFs) and their application in various fields such as CO2 adsorption and the fabrication of electrochemical biosensors .

properties

IUPAC Name

4-[4,6-bis(4-carboxyphenyl)-1,3,5-triazin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O6/c28-22(29)16-7-1-13(2-8-16)19-25-20(14-3-9-17(10-4-14)23(30)31)27-21(26-19)15-5-11-18(12-6-15)24(32)33/h1-12H,(H,28,29)(H,30,31)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFXUHUYNSYIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407529
Record name 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine

CAS RN

61414-16-2
Record name 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine
Reactant of Route 3
Reactant of Route 3
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine
Reactant of Route 4
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine
Reactant of Route 5
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine
Reactant of Route 6
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.